Product packaging for Ethyl 3-fluoro-6-iodo-2-methylbenzoate(Cat. No.:CAS No. 1417190-32-9)

Ethyl 3-fluoro-6-iodo-2-methylbenzoate

Cat. No.: B2584547
CAS No.: 1417190-32-9
M. Wt: 308.091
InChI Key: CKYMMECDQSWSOE-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1417190-32-9) is a halogenated benzoate ester derivative with the molecular formula C10H10FIO2 and a molecular weight of 308.09 g/mol . This compound is characterized by a benzene ring substituted with fluorine and iodine atoms, a methyl group, and an ethyl ester moiety, making it a versatile and valuable synthetic building block in organic chemistry and drug discovery . The presence of both fluorine and iodine on the aromatic ring is particularly significant for its application in cross-coupling reactions, such as the Suzuki reaction, where the iodine can serve as an excellent leaving group. Furthermore, the C=N bond is a fundamental functional group found in many natural products and bioactive molecules, including those with anti-tumor, antiviral, antifungal, and antibacterial activities . The specific pattern of substituents on this benzoate ester scaffold makes it a promising intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. The compound should be stored in a dark place, sealed, and kept dry at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FIO2 B2584547 Ethyl 3-fluoro-6-iodo-2-methylbenzoate CAS No. 1417190-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-6-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYMMECDQSWSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Fluoro 6 Iodo 2 Methylbenzoate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the ethyl benzoate (B1203000) moiety from an aryl halide that already possesses the desired substitution pattern. These methods are advantageous when the appropriately substituted aryl halide is readily available.

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acid derivatives from aryl halides. acs.org In the context of producing ethyl benzoates, alkoxycarbonylation is a particularly relevant and robust method. researchgate.net This reaction involves the coupling of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

The general mechanism for palladium-catalyzed alkoxycarbonylation begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by the coordination and migratory insertion of carbon monoxide into the aryl-palladium bond. The final step is the alcoholysis of the resulting acyl-palladium complex, which yields the ethyl ester and regenerates the active palladium(0) catalyst.

For the synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate, a hypothetical precursor would be 1-fluoro-4-iodo-2-methylbenzene. The reaction would proceed as follows:

Reaction Scheme: Alkoxycarbonylation

Aryl-COOH + EtOH <--[H⁺]--> Aryl-COOEt + H₂O

Benzoic Acid + s-BuLi/TMEDA --> ortho-Lithiated Benzoate

ortho-Lithiated Benzoate + E⁺ --> ortho-Substituted Benzoic Acid

Aryl-H + CH₃-X --[AlCl₃]--> Aryl-CH₃ + HX

Optimization of Synthetic Pathways

Catalytic Systems and Ligand Design in Aryl Halide Functionalization

The functionalization of aryl halides is a cornerstone of modern organic synthesis, heavily reliant on transition metal catalysis, particularly with palladium. The efficacy of these catalytic systems is profoundly influenced by the nature of the ligands coordinated to the metal center. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the catalyst's stability, activity, and selectivity.

Palladium-Based Catalysts: Palladium complexes are the most widely used catalysts for cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions, which are pivotal for creating carbon-carbon bonds at the aryl halide position. The choice of the palladium precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or salts like Na₂PdCl₄, can be crucial for initiating the catalytic cycle. nih.govinovatus.es The in-situ generation of the active Pd(0) species from a more stable Pd(II) precatalyst is a common strategy that avoids the use of air-sensitive Pd(0) sources.

Ligand Design and Impact: The ligands stabilize the palladium center and modulate its electronic and steric properties. This modulation is critical for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling), migratory insertion (in Heck coupling), and reductive elimination.

Phosphine (B1218219) Ligands: This is the most extensive class of ligands used in cross-coupling.

Monodentate Phosphines: Simple triarylphosphines were used historically, but modern synthesis often employs sterically bulky alkyl- or arylphosphine ligands. Increased steric bulk promotes the formation of the catalytically active monoligated palladium intermediate.

Bidentate (Chelating) Phosphines: Ligands like Xantphos possess a large "bite angle," which is the P-Pd-P angle in the complex. This geometric constraint can significantly influence the catalyst's stability and selectivity.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They form very strong bonds with the palladium center, creating highly stable and active catalysts that are often resistant to the harsh conditions of some coupling reactions.

Ligand-Free Systems: In some cases, reactions can proceed without the addition of an external ligand. rsc.org These "ligand-free" conditions often involve the in-situ formation of palladium nanoparticles or colloidal clusters that act as the active catalytic species. rug.nl This approach is particularly attractive from a green chemistry perspective as it simplifies the reaction setup and purification. rsc.org

The selection of a ligand is a strategic decision based on the specific substrates involved. The electronic properties of the ligand influence the electron density at the metal center, affecting its reactivity in oxidative addition, while steric properties are crucial for promoting other key steps and controlling selectivity.

Ligand ClassKey FeaturesCommon ExamplesImpact on Catalysis
Bulky Biaryl MonophosphinesHigh steric bulk, tunable electronic properties.SPhos, XPhos, RuPhosEnhances catalyst activity and stability; enables coupling of challenging substrates like aryl chlorides. nih.gov
N-Heterocyclic Carbenes (NHCs)Strong Pd-C bond, high thermal stability.IPr, IMesCreates robust, highly active catalysts suitable for difficult transformations.
Bidentate PhosphinesChelating effect, defined bite angle.Xantphos, dppfInfluences selectivity and catalyst stability through geometric constraints.
Transition-Metal-Free LigandsAvoids use of precious metals.Quinoline-1-amino-2-carboxylic acidPromotes cross-coupling through a radical pathway, offering an alternative to traditional catalysis.

Reaction Condition Tuning for Yield and Selectivity

Beyond the catalyst and ligand, the outcome of a synthetic transformation is critically dependent on a set of interrelated reaction parameters. The systematic optimization of these conditions is essential to maximize product yield, minimize side-product formation, and ensure high selectivity. For reactions like the Suzuki-Miyaura or Heck coupling, which are central to the synthesis of halogenated esters, variables such as the base, solvent, temperature, and catalyst loading must be carefully controlled.

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the Suzuki-Miyaura reaction where it facilitates the transmetalation step. The choice of base can dramatically affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., KOtBu). The strength and solubility of the base must be matched to the specific substrates and solvent system. For instance, in a model Heck reaction, K₂CO₃ was identified as an optimal base in a DMF/water system. mdpi.com

Solvent System: The solvent must solubilize the reactants and catalyst, but it also influences the reaction mechanism and rate. Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dioxane are common. inovatus.es However, studies have shown that the presence of water, often in a mixed aqueous/organic system, can be beneficial or even essential for high yields in many cross-coupling reactions. nih.govmdpi.com The choice of solvent can also impact selectivity. In certain Heck reactions, protic solvents like ethylene (B1197577) glycol have been shown to favor the formation of internal olefin products over terminal ones.

Temperature: Reaction temperature is a critical parameter that governs reaction kinetics. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts. Optimization studies often reveal an optimal temperature that balances reaction speed with yield and selectivity. For example, in a Suzuki coupling study, increasing the temperature from 30 °C to 100 °C significantly increased the percentage conversion of the starting material. However, some studies have noted that for aryl iodides in particular, lower temperatures (e.g., ~50 °C) can surprisingly lead to inefficient coupling with certain catalyst systems, a counterintuitive result that highlights the need for careful temperature profiling.

Catalyst Loading: The amount of catalyst used, typically expressed in mol %, is a key consideration for both efficiency and cost. While higher catalyst loading can increase reaction rates, the goal is to use the minimum amount necessary to achieve a good yield in a reasonable time. Reducing catalyst loading is also a principle of green chemistry. Optimization experiments often test a range of loadings, from several mol % down to parts-per-million (ppm) levels, to find the sweet spot. mdpi.comnih.gov For ligand-free Heck reactions involving aryl bromides, maintaining a palladium concentration between 0.01–0.1 mol% is crucial; lower concentrations are too slow, while higher concentrations can lead to rapid formation of inactive palladium black. rug.nl

The interplay between these variables is complex, and a "one-factor-at-a-time" approach to optimization can miss synergistic effects.

Example of Optimization Data for a Suzuki-Miyaura Coupling of an Aryl Iodide
EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O8065
2Pd(OAc)₂/SPhos (2)Na₂CO₃Toluene/H₂O8085
3Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O8092
4Pd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O10096
5Pd(OAc)₂/SPhos (1)K₃PO₄Dioxane/H₂O10095

Green Chemistry Principles in Halogenated Ester Synthesis

The synthesis of halogenated esters and other fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves developing methodologies that are safer, more efficient, and utilize sustainable resources.

Use of Aqueous Media: One of the most significant advances in green cross-coupling chemistry is the use of water as a solvent. researchgate.net Water is non-toxic, non-flammable, and inexpensive. researchgate.net Many modern catalytic systems have been designed to be effective in mixed aqueous-organic or entirely aqueous systems. nih.gov This approach not only enhances safety and reduces reliance on volatile organic compounds (VOCs) but can also simplify product isolation and catalyst recovery. researchgate.netresearchgate.net The Suzuki-Miyaura reaction is particularly amenable to aqueous conditions due to the stability of boronic acids in water. researchgate.net

Ligand-Free and Phosphine-Free Catalysis: The development of ligand-free protocols represents a major step towards more sustainable synthesis. rsc.org Ligands, especially complex phosphines, can be expensive, air-sensitive, and toxic. Eliminating them simplifies the reaction, reduces cost, and makes purification easier. nih.govnih.gov Phosphine-free palladium precursors are often used in these systems, where the catalysis is carried out by highly active palladium nanoparticles formed in situ. rug.nlnih.gov

Catalyst Recyclability: A key goal of green chemistry is to maximize the lifetime of the catalyst. Homogeneous catalysts, while highly active, are often difficult to separate from the reaction mixture and reuse. To address this, significant research has focused on heterogeneous catalysts, where the active metal is immobilized on a solid support. inovatus.es Supports can range from polymers and silica (B1680970) to more advanced materials like magnetic nanoparticles. researchgate.netnih.gov For example, a bimetallic Pd-Pt-Fe₃O₄ catalyst has been developed that can be easily recovered using a magnet and reused for over twenty cycles without significant loss of activity. researchgate.netnih.gov Such systems drastically reduce the amount of heavy metal waste generated.

Energy Efficiency: Traditional synthetic methods often require prolonged heating, consuming significant amounts of energy. Modern approaches seek to improve energy efficiency by developing highly active catalysts that operate under milder conditions, such as lower temperatures. nih.gov Alternative energy sources, such as microwave irradiation and ultrasound, are also being employed to accelerate reactions, often leading to dramatically shorter reaction times and reduced energy consumption compared to conventional heating. nih.govelsevier.es

By incorporating these principles, the synthesis of halogenated esters can be made more economically viable and environmentally responsible, aligning with the broader goals of sustainable industrial chemistry. inovatus.es

Reactivity and Derivatization Chemistry of Ethyl 3 Fluoro 6 Iodo 2 Methylbenzoate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide moiety is the most reactive site for transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these couplings to proceed under relatively mild conditions.

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com The aryl iodide of Ethyl 3-fluoro-6-iodo-2-methylbenzoate is an ideal electrophile for this transformation. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the organoboron reagent and the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The use of dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of even unactivated and sterically hindered substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions for Suzuki-Miyaura reactions involving aryl iodides analogous to this compound, demonstrating the general applicability of the method.

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
Phenylboronic acid Pd(OAc)₂ (5) RuPhos (10) K₂CO₃ Toluene/H₂O 70
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (2) - Cs₂CO₃ Toluene/H₂O High
Potassium vinyltrifluoroborate Pd(PPh₃)₄ (2) - Cs₂CO₃ Toluene/H₂O 95
B-alkyl-9-BBN PdCl₂(dppf) - NaOH Toluene >90

Beyond the Suzuki reaction, the aryl iodide of this compound is a versatile precursor for other key palladium-catalyzed C-C bond-forming reactions.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane reagent (R-SnBu₃). It is known for its tolerance of a wide variety of functional groups. The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com Polymer-supported palladium complexes have been developed as efficient, air-stable, and recyclable catalysts for the Stille reaction under aerobic conditions. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. youtube.comresearchgate.net The process typically requires a palladium catalyst and a base. A key step is the migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the product. youtube.com Magnetically separable palladium nanoparticles have been shown to be highly active and reusable catalysts for Heck reactions in aqueous media. researchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. acs.orgbeilstein-journals.org The reaction is unique in this group as it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). beilstein-journals.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex, leading to the coupled product after reductive elimination. The reaction conditions are generally mild, often performed at room temperature in the presence of an amine base. beilstein-journals.org

The aryl iodide of this compound can be used as an arylating agent to form a C-C bond at the α-position of a separate ester molecule. This powerful transformation, known as the α-arylation of esters, typically employs a palladium catalyst with bulky, electron-rich phosphine ligands. organic-chemistry.orgnih.gov The reaction involves the formation of an ester enolate using a strong base (like LiHMDS), which then couples with the aryl iodide via a palladium-catalyzed cycle. nih.gov This method provides direct access to α-aryl esters, which are important structural motifs in many biologically active molecules, including nonsteroidal anti-inflammatory drugs. nih.govnih.gov The process avoids the use of stoichiometric and often toxic reagents required in more conventional methods. nih.gov

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have emerged as powerful and often more cost-effective alternatives. Nickel catalysts are effective in promoting various cross-coupling reactions of aryl halides. mdpi.comrsc.org For instance, nickel can catalyze Suzuki-Miyaura-type couplings of aryl halides with organoboron reagents, sometimes with different reactivity or selectivity compared to palladium. mdpi.com Nickel-catalyzed reductive cross-coupling reactions have also been developed, which allow for the coupling of two different organic electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. rsc.org These alternative methods expand the synthetic toolbox available for the derivatization of this compound.

Reactions at the Ester Functional Group

While the aryl iodide is the primary site for cross-coupling, the ethyl ester group also offers opportunities for derivatization, allowing for modification of the carboxyl functionality.

A notable transformation involving the ester group is the nickel-catalyzed ester transfer reaction. elsevierpure.com This process allows for the transfer of an ester functional group from one aromatic ring to another. In the context of this compound, while it would typically act as the haloarene component in cross-coupling, related aromatic esters can participate in this unique transfer reaction. The proposed mechanism is complex, involving oxidative addition of both a C-C bond adjacent to the ester on a donor molecule and the C-halogen bond of an acceptor haloarene onto a nickel catalyst. elsevierpure.com This strategy has also been extended to include naphthol-based electrophiles via C-O bond activation, showcasing a novel approach to modifying aromatic carboxylates that is distinct from traditional hydrolysis or transesterification. elsevierpure.com

Hydrolysis and Transesterification Reactions

The ester functionality in this compound is a primary site for nucleophilic acyl substitution reactions, namely hydrolysis and transesterification. The steric hindrance posed by the ortho-methyl group can influence the rate of these reactions.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that involves the reaction of the ester with a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the ethoxide ion. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Sterically hindered esters that are resistant to saponification under standard conditions can often be hydrolyzed efficiently in non-aqueous media, such as NaOH in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. The reaction equilibrium can be driven to completion by using a large excess of the reactant alcohol. For aromatic esters, transesterification can be facilitated by various catalysts, including mild bases like sodium bis(ethylenedioxy)borate, which can be effective under microwave or ultrasonication conditions. The general mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.

Reaction Reagents Product Conditions
Acid-Catalyzed Hydrolysis H₂O, H₂SO₄ (cat.) 3-fluoro-6-iodo-2-methylbenzoic acid Heating
Base-Promoted Hydrolysis NaOH, H₂O Sodium 3-fluoro-6-iodo-2-methylbenzoate Heating
Transesterification R'OH, Acid or Base catalyst Alkyl 3-fluoro-6-iodo-2-methylbenzoate Excess R'OH

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

The two unsubstituted positions on the aromatic ring are C4 and C5. The directing effects of the existing substituents will determine the preferred site of electrophilic attack.

Methyl group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect.

Fluoro group (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

Iodo group (-I): Similar to the fluoro group, iodine is a deactivating, ortho-, para-directing substituent.

Ethyl benzoate (B1203000) group (-COOEt): This is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

Considering these effects in concert, the C4 position is para to the activating methyl group and ortho to the deactivating but ortho-, para-directing fluoro group. The C5 position is meta to the methyl group and meta to the fluoro group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated by the methyl group and directed by the fluoro group.

In electrophilic aromatic substitution, both the fluoro and iodo groups direct incoming electrophiles to the ortho and para positions. However, their strong inductive electron withdrawal deactivates the ring, making the reaction slower than in benzene. The directing effect arises from the stabilization of the arenium ion intermediate through resonance involving the halogen's lone pairs.

In nucleophilic aromatic substitution (SNAAr), the fluoro and iodo groups can act as leaving groups. For these reactions to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the ester group is a deactivating group, which would favor nucleophilic substitution. The reactivity of halogens as leaving groups in SNAAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon atom, which is facilitated by the high electronegativity of fluorine, stabilizing the Meisenheimer complex intermediate.

Substituent Electronic Effect Directing Effect (Electrophilic)
-CH₃ Activating (Inductive) Ortho, Para
-F Deactivating (Inductive), Donating (Resonance) Ortho, Para
-I Deactivating (Inductive), Donating (Resonance) Ortho, Para
-COOEt Deactivating (Inductive and Resonance) Meta

Radical-Mediated Transformations

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of aryl radicals. These highly reactive intermediates can participate in a variety of transformations.

Aryl radicals can be generated from aryl iodides through single-electron transfer (SET) processes. This can be achieved using various methods, including the use of radical initiators, transition metals, or photoredox catalysis. Once formed, the aryl radical is a versatile intermediate that can undergo a range of reactions, such as:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form the corresponding de-iodinated product.

Addition to π-systems: Aryl radicals can add to alkenes, alkynes, and aromatic rings, leading to the formation of new carbon-carbon bonds.

Intramolecular Reactions: If a suitable functional group is present in the molecule, the aryl radical can undergo intramolecular cyclization. For instance, an appropriately positioned alkene or another aromatic ring could lead to the formation of cyclic or polycyclic structures.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. nih.gov A photosensitizer, upon excitation by visible light, can engage in a single-electron transfer with the aryl iodide. nih.gov This process generates an aryl radical and the halide anion. nih.gov This method offers a green and efficient alternative to traditional methods that often require harsh conditions or toxic reagents.

The generated aryl radical can then participate in various synthetic transformations, including C-H functionalization, arylation of arenes and heteroarenes, and cross-coupling reactions. nih.govnih.gov The presence of other functional groups on the aromatic ring, such as the fluoro, methyl, and ester groups in this compound, can influence the reactivity of the generated radical and the outcome of subsequent reactions. For example, intramolecular 1,5-hydrogen atom transfer reactions of aryl radicals generated via photocatalysis have been shown to be an effective method for the synthesis of complex natural product scaffolds. rsc.orgresearchgate.net

Transformation Method Key Intermediate Potential Products
Aryl Radical Generation Photoredox Catalysis 3-fluoro-6-ethoxycarbonyl-2-methylphenyl radical De-iodinated product, Biaryls, Cyclized products
C-H Functionalization Radical Addition Aryl radical Functionalized aromatic compounds
Cross-Coupling Radical-radical coupling Aryl radical New C-C or C-heteroatom bonds

Functional Group Interconversions Beyond Cross-Coupling

While cross-coupling reactions are a dominant application for halogenated aromatic compounds like this compound, the molecule possesses other functional groups that allow for a diverse range of chemical transformations. These reactions, known as functional group interconversions, involve the conversion of one functional group into another, enabling the synthesis of a wide array of derivatives. This section explores such transformations, specifically focusing on the principles of decarboxylative halogenation and modifications of the ester and methyl substituents.

Decarboxylative halogenation, or halodecarboxylation, is a fundamental process for synthesizing organic halides from carboxylic acids. acs.org This reaction involves the replacement of a carboxylic acid group (-COOH) with a halogen atom (F, Cl, Br, or I), accompanied by the release of carbon dioxide. acs.org Aromatic carboxylic acids are particularly attractive precursors for aryl halides because they are abundant and structurally diverse. nih.govosti.gov This method can provide access to regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. acs.org

It is important to note that this principle is not directly applicable to this compound, as it requires a carboxylic acid functional group rather than an ester. To utilize this chemistry, the ethyl ester would first need to be hydrolyzed to its corresponding carboxylic acid, 3-fluoro-6-iodo-2-methylbenzoic acid. The resulting acid could then, in theory, be subjected to decarboxylative halogenation if an additional carboxyl group were present on the ring.

Modern advancements have led to the development of general and catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. acs.org One unified strategy employs a copper salt, a 365 nm LED light source, an oxidant, and a halogen atom transfer reagent. nih.gov This approach proceeds through an aryl radical intermediate, which can then be trapped in one of two ways: (1) via atom transfer to form bromo- or iodoarenes, or (2) through capture by a copper complex followed by reductive elimination to yield chloro- or fluoroarenes. osti.govorganic-chemistry.org

The general applicability of such methods is extensive, accommodating a wide variety of electron-rich and electron-deficient substrates, as well as complex heterocyclic systems. organic-chemistry.org The operational simplicity and mild conditions make these protocols suitable for late-stage functionalization in complex molecule synthesis. organic-chemistry.org

Table 1: Overview of Reagents for Catalytic Decarboxylative Halogenation of Aryl Carboxylic Acids

Target Halide Typical Halogen Source Catalyst System General Conditions
Aryl Iodide N-Iodosuccinimide (NIS) Copper Salt (e.g., Cu(OAc)₂) Photoredox, 365 nm LED
Aryl Bromide N-Bromosuccinimide (NBS) Copper Salt (e.g., Cu(OAc)₂) Photoredox, 365 nm LED
Aryl Chloride N-Chlorosuccinimide (NCS) Copper Salt (e.g., CuCl₂) Photoredox, 365 nm LED

This table presents generalized principles; specific conditions may vary based on the substrate.

The ethyl ester and the aryl-methyl groups of this compound are both amenable to specific chemical modifications, providing pathways to new derivatives.

Ethyl Ester Group Transformations:

The ethyl ester is one of the most reactive sites for non-coupling transformations. The two primary modifications are hydrolysis and reduction.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide or potassium hydroxide, followed by an acidic workup. This reaction cleaves the ester bond to produce the corresponding carboxylic acid (3-fluoro-6-iodo-2-methylbenzoic acid) and ethanol. This is a crucial step for preparing the substrate for reactions like the decarboxylative halogenation discussed previously.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the ethyl ester group into a hydroxymethyl group (-CH₂OH) to yield (3-fluoro-6-iodo-2-methylphenyl)methanol.

Aryl-Methyl Group Transformations:

The methyl group attached to the aromatic ring can also be functionalized, primarily through oxidation or free-radical halogenation.

Free-Radical Halogenation: The benzylic protons of the methyl group are susceptible to free-radical substitution. Using a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) allows for the selective bromination of the methyl group. This reaction would convert this compound into Ethyl 2-(bromomethyl)-3-fluoro-6-iodobenzoate, a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: Under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the aryl-methyl group can be oxidized to a carboxylic acid. This transformation would yield 3-ethoxycarbonyl-2-fluoro-5-iodobenzoic acid. This reaction requires careful control as the strong oxidizing conditions could potentially affect other parts of the molecule.

Table 2: Summary of Functional Group Interconversions for Methyl and Ethyl Groups

Functional Group Transformation Reagents and Conditions Product Functional Group
Ethyl Ester Hydrolysis 1. NaOH (aq), Heat2. H₃O⁺ Carboxylic Acid
Ethyl Ester Reduction 1. LiAlH₄ in THF2. H₂O Primary Alcohol
Aryl-Methyl Free-Radical Halogenation NBS, AIBN, CCl₄, Heat Benzylic Bromide

Mechanistic Studies in the Chemistry of Ethyl 3 Fluoro 6 Iodo 2 Methylbenzoate

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to controlling the chemical behavior of Ethyl 3-fluoro-6-iodo-2-methylbenzoate. Research into analogous aryl halides has established foundational mechanistic paradigms, primarily involving palladium catalysis, which are applicable to this substrate.

Mechanistic Investigations of Palladium-Catalyzed Aryl Halide Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. rsc.org The reactivity of this compound in these reactions is expected to be dominated by the carbon-iodine (C-I) bond, which is significantly weaker and more susceptible to oxidative addition than the carbon-fluorine (C-F) bond.

The generally accepted catalytic cycle for these transformations involves three key steps:

Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) complex into the aryl-iodide bond of the substrate. This is often the rate-determining step in the catalytic cycle. science.govresearchgate.net For this compound, this step would form a Pd(II)-aryl intermediate. Theoretical studies on various aryl halides confirm that oxidative addition is a crucial initiating step. researchgate.net

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the arylpalladium(II) halide intermediate reacts with an organometallic reagent (e.g., an organoboron compound). This involves the transfer of an organic group from the other metal to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. frontiersin.org

The efficiency and success of each step are highly dependent on factors such as the choice of catalyst, ligands, solvent, and base. rsc.org

Radical vs. Polar Mechanisms in Functionalization

The functionalization of the iodo-substituent on the benzene (B151609) ring can proceed through different mechanistic manifolds, primarily categorized as polar (ionic) or radical pathways.

Polar Mechanisms: In many palladium-catalyzed reactions, the steps are considered polar, involving nucleophilic and electrophilic interactions between the substrate and the metal center. For instance, the oxidative addition of an aryl halide to a Pd(0) center is often depicted as a concerted process or a nucleophilic attack by the electron-rich metal on the carbon atom of the C-I bond. researchgate.net Similarly, electrophilic iodination of arenes, a related process, typically follows a polar pathway involving an iodine cation. researchgate.net

Radical Mechanisms: Alternatively, reactions can be initiated that involve free-radical intermediates. Radical iodination, for example, proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.com This process is typically initiated by light or a radical initiator that generates an iodine radical. numberanalytics.com In the context of more complex transformations, radical-polar crossover cascades have been identified, where a reaction begins with a radical step (like a hydrogen atom transfer) to generate an intermediate that then engages in a polar reaction. nih.gov The distinction between these pathways can be probed experimentally through competition experiments and the use of radical traps or initiators. researchgate.net

Table 1: Comparison of Polar and Radical Iodination Pathways
FeaturePolar MechanismRadical Mechanism
InitiationGeneration of an electrophilic iodine species (e.g., I⁺).Homolytic cleavage of an initiator or iodine molecule to form radicals (e.g., I•). numberanalytics.com
Key IntermediateCarbocationic species (e.g., Wheland intermediate).Carbon-centered radical. numberanalytics.com
Reaction ConditionsOften involves Lewis acids or oxidizing agents.Typically requires light (photochemical) or a radical initiator (e.g., AIBN). nih.gov
SelectivityGoverned by electronic effects (directing groups).Governed by C-H bond strength and radical stability.

Role of Ligands and Solvents in Catalytic Cycles

The choice of ligands and solvents is paramount in directing the outcome of palladium-catalyzed reactions involving this compound.

Solvents: The solvent is not merely an inert medium but an active participant that can significantly influence reaction rates and even alter the mechanistic pathway. rsc.orgwhiterose.ac.uk Solvent polarity is a key factor. Polar solvents can stabilize charged intermediates and transition states, which is particularly relevant for reactions proceeding through polar mechanisms. researchgate.net For instance, the oxidative addition of aryl triflates, which proceeds via a highly polar transition state, is faster in polar solvents. researchgate.net In contrast, nonpolar solvents may be preferred for other types of transformations. The coordinating ability of the solvent is also important; some solvents, like DMF, can act as ligands and stabilize the catalytic species. whiterose.ac.uk

Table 2: Influence of Ligands and Solvents on Palladium-Catalyzed Cross-Coupling
ComponentFunctionExamples
LigandsStabilize Pd(0) catalyst, modulate reactivity and selectivity, facilitate key catalytic steps. nih.govTriphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, SPhos.
SolventsSolubilize reactants, influence reaction rates through polarity, stabilize intermediates and transition states. rsc.orgwhiterose.ac.ukToluene (nonpolar), Tetrahydrofuran (THF, polar aprotic), Dimethylformamide (DMF, polar aprotic, coordinating). whiterose.ac.uk

Computational Approaches to Reaction Mechanism Analysis

To complement experimental studies, computational chemistry provides powerful tools for a detailed, atomistic understanding of reaction mechanisms. These methods are invaluable for characterizing transient species like transition states and reaction intermediates that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) for Transition State and Intermediate Characterization

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organometallic reactions, including palladium-catalyzed cross-couplings. researchgate.netdntb.gov.uaacs.org By applying DFT calculations to a system involving this compound, one could:

Map the entire energy profile of the catalytic cycle, calculating the relative free energies of all reactants, intermediates, transition states, and products. researchgate.net

Characterize the geometry of transition states, providing a three-dimensional picture of the bond-making and bond-breaking processes.

Evaluate the energetic barriers for different potential pathways, allowing for a prediction of the most likely reaction mechanism. For example, DFT can confirm that oxidative addition into the C–I bond is energetically far more favorable than into the C–F bond. nih.gov

Assess the influence of ligands and substrates. Calculations can quantify how modifying the structure of a ligand or substrate alters the activation energies of key steps like oxidative addition or reductive elimination. acs.orgrsc.org

For example, a hypothetical DFT study on a Suzuki coupling reaction could yield the energy profile shown in the table below, illustrating the favorability of the C-I bond activation.

Table 3: Hypothetical DFT-Calculated Free Energy Barriers (ΔG‡) for a Pd-Catalyzed Suzuki Reaction
Catalytic StepDescriptionHypothetical ΔG‡ (kcal/mol)
Oxidative Addition (C-I)Insertion of Pd(0) into the Carbon-Iodine bond.15.2
Oxidative Addition (C-F)Insertion of Pd(0) into the Carbon-Fluorine bond.>35 (prohibitively high)
TransmetalationTransfer of aryl group from boronic acid to palladium.12.5
Reductive EliminationFormation of the biaryl product and regeneration of Pd(0).18.9

Kinetic Isotope Effect (KIE) Studies (Theoretical and Experimental Foundations)

The Kinetic Isotope Effect (KIE) is a powerful mechanistic tool used to determine whether a particular bond is cleaved in the rate-determining step of a reaction. researchgate.net It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

Experimental KIE: If a significant primary KIE (typically kH/kD > 2) is observed upon isotopic substitution at a specific position, it provides strong evidence that the C-H (or C-D) bond is being broken during the rate-limiting step. While less common for the C-I bond itself, KIE studies are frequently used to investigate C-H activation steps that might be part of a more complex catalytic cycle.

Theoretical KIE: KIEs can also be calculated using computational methods, often in conjunction with DFT. These calculations can predict the expected KIE for a proposed mechanism, which can then be compared with experimental values to support or refute that mechanism. This synergy between theory and experiment provides a robust foundation for mechanistic elucidation. acs.org For palladium-catalyzed reactions, KIE studies can help differentiate between proposed mechanisms, such as those involving C-H activation versus other rate-limiting steps like reductive elimination. nih.gov

Studies of Stereochemical Outcomes and Regioselectivity

The stereochemical and regioselective outcomes of reactions involving polysubstituted aromatic compounds such as this compound are dictated by a complex interplay of electronic and steric factors. The substituents on the benzene ring—a fluorine atom at position 3, an iodine atom at position 6, a methyl group at position 2, and an ethyl ester group at position 1—collectively influence the electron density distribution within the ring and the steric accessibility of its reactive sites.

The regioselectivity of electrophilic aromatic substitution (EAS) reactions is a cornerstone of synthetic organic chemistry, and the principles governing these reactions are well-established. Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Electronic Effects: These are divided into inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Halogens (fluorine and iodine) are strongly electronegative and exert a deactivating inductive effect (-I), withdrawing electron density from the ring and making it less reactive towards electrophiles. libretexts.orglibretexts.org The methyl group, being an alkyl group, is weakly electron-donating through induction (+I). The ethyl ester group is electron-withdrawing (-I) due to the electronegativity of the oxygen atoms.

In this compound, the directing effects of the substituents must be considered in concert. The methyl group is an ortho-, para-director. The fluorine and iodine atoms are also ortho-, para-directors, although they are deactivating. The ethyl ester group is a meta-director. The positions on the ring available for substitution are C4 and C5.

The directing effects can be summarized as follows:

Methyl group (at C2): Directs ortho (to C3, already substituted) and para (to C5).

Fluorine atom (at C3): Directs ortho (to C2 and C4) and para (to C6, already substituted).

Iodine atom (at C6): Directs ortho (to C5) and para (to C3, already substituted).

Ethyl ester group (at C1): Directs meta (to C3 and C5).

Considering these directing influences, both positions C4 and C5 are activated by at least one of the ortho-, para-directing groups. Position C5 is favored by the methyl group (para), the iodine atom (ortho), and the ethyl ester group (meta). Position C4 is favored by the fluorine atom (ortho). The interplay of these effects, along with steric considerations, will determine the final regiochemical outcome of an electrophilic substitution reaction.

Steric Effects: The spatial arrangement of the substituents can significantly influence the accessibility of the reactive sites on the aromatic ring. In this compound, the ortho-methyl group poses significant steric hindrance around the C1-C2 bond, which can affect the conformation of the ethyl ester group and the approach of incoming reagents. wikipedia.orgbyjus.comstackexchange.comquora.com Attack at the C5 position might be sterically favored over the C4 position, which is flanked by the fluorine atom and the ester group.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. viu.caviu.cawikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. For polysubstituted systems, the effects of substituents are often assumed to be additive, although deviations can occur due to steric interactions and complex resonance effects.

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

Substituent σ_meta σ_para
-CH₃ -0.07 -0.17
-F +0.34 +0.06
-I +0.35 +0.18
-COOCH₂CH₃ +0.37 +0.45

Data is illustrative and sourced from established literature for monosubstituted benzenes. The actual electronic effect in a polysubstituted system can be more complex.

The reactivity of this compound is also intrinsically linked to its three-dimensional structure and conformational preferences. The rotation around the single bonds, particularly the C1-C(O) bond and the C(O)-O bond of the ester group, determines the spatial orientation of the substituents and can influence the steric and electronic environment of the aromatic ring.

The presence of the ortho-methyl group is expected to have a significant impact on the conformation of the ethyl ester group. Steric hindrance between the methyl group and the carbonyl oxygen or the ethoxy group can force the ester functionality to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com This twisting can have two main consequences:

Inhibition of Resonance: The resonance interaction between the carbonyl group of the ester and the aromatic pi-system is most effective when they are coplanar. A twisted conformation would reduce this overlap, thereby diminishing the electron-withdrawing resonance effect of the ester group. This phenomenon is known as steric inhibition of resonance (SIR). youtube.com

Altered Steric Environment: The out-of-plane orientation of the ester group would create a unique steric environment around the neighboring positions on the ring, potentially influencing the trajectory of an approaching electrophile.

Computational studies and NMR spectroscopy are powerful tools for investigating the conformational landscape of molecules. lumenlearning.comnih.govnih.gov Theoretical calculations can be used to determine the rotational barriers and the relative energies of different conformers. For instance, the rotational barrier around the C(aryl)-C(ester) bond can be calculated to quantify the steric strain imposed by the ortho-methyl group.

Table 2: Calculated Rotational Barrier and Dihedral Angle for a Model Compound (Ethyl 2-methylbenzoate)

Parameter Calculated Value
Rotational Barrier (kcal/mol) 5 - 10
Dihedral Angle (C2-C1-C=O) (degrees) ~50 - 70

These are representative values from computational studies of similar ortho-substituted benzoates and serve to illustrate the expected conformational behavior.

NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can provide experimental evidence for the proximity of different atoms in a molecule, thereby helping to elucidate the preferred conformation in solution.

The specific conformation adopted by this compound will ultimately be a balance between the electronic stabilization gained from coplanarity and the steric repulsion between the ortho-substituents and the ester group. This conformational preference, in turn, will play a crucial role in determining the regioselectivity and stereochemical outcome of its chemical reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Principles and Methodologies of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

A multi-nuclear NMR approach is essential for the complete characterization of Ethyl 3-fluoro-6-iodo-2-methylbenzoate, leveraging the unique properties of each NMR-active nucleus within the molecule.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester and methyl groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group on the aromatic ring would appear as a singlet. The two aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the nearby fluorine atom.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would display separate resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon on the ring, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (fluoro, iodo, methyl, and ester groups), aiding in their specific assignment.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. wikipedia.org It provides a distinct signal for the fluorine atom, and its chemical shift is highly indicative of its electronic environment. wikipedia.orgnih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) observed in both ¹H and ¹⁹F spectra is crucial for confirming the substitution pattern on the aromatic ring. wikipedia.org

¹²⁹I NMR: While iodine-129 (B1233664) is an NMR-active isotope, its application in the structural elucidation of organic molecules is severely limited. purdue.eduwikipedia.org The ¹²⁷I isotope, which is 100% naturally abundant, has a nuclear spin of 5/2 and possesses a large quadrupole moment. huji.ac.il This leads to extremely rapid nuclear relaxation and, consequently, exceptionally broad resonance signals, often thousands of hertz wide, making them virtually undetectable on standard high-resolution NMR spectrometers. huji.ac.il Therefore, ¹²⁹I NMR is not a practical method for the routine structural analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification
Aromatic CH 7.0 - 7.5 120 - 140 Chemical shifts influenced by halogen and alkyl substituents.
Aromatic C-F - 155 - 165 (d) Strong deshielding by fluorine; shows C-F coupling.
Aromatic C-I - 90 - 100 "Heavy atom effect" of iodine causes significant shielding.
Ring -CH₃ ~2.4 15 - 25 Typical range for a methyl group on an aromatic ring.
Ester C=O - 165 - 175 Characteristic chemical shift for an ester carbonyl carbon.
Ester -OCH₂- ~4.4 (q) 60 - 65 Methylene group adjacent to the ester oxygen.
Ester -CH₃ ~1.4 (t) 13 - 15 Terminal methyl group of the ethyl ester.

Predicted values are estimates based on standard substituent effects and data for similar compounds. rsc.orgrsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are indispensable for mapping the connectivity of atoms within a complex molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for instance, connecting the singlet methyl proton signal to its specific methyl carbon signal.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The fragmentation of halogenated benzoates follows predictable pathways. For this compound, key fragmentation steps would include:

Loss of the Ethoxy Radical: A primary fragmentation is the cleavage of the bond between the carbonyl carbon and the ester oxygen, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This forms a stable benzoyl cation. pharmacy180.com

Loss of Iodine: The carbon-iodine bond is the weakest C-halogen bond, making the loss of an iodine radical (•I, 127 Da) a highly probable fragmentation pathway.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a benzoic acid radical cation. pharmacy180.com

Decarbonylation: The resulting fragment ions can further lose a molecule of carbon monoxide (CO, 28 Da).

The presence of multiple halogens can lead to complex but informative patterns that help confirm the structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov For a molecule like this compound (C₁₀H₁₀FIO₂), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas, thus confirming its molecular formula unequivocally. researchgate.netbohrium.comresearchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 308.09)

m/z (predicted) Lost Fragment Structure of Ion
308 - [M]⁺• (Molecular Ion)
263 •OCH₂CH₃ [M - 45]⁺
181 •I [M - 127]⁺
280 C₂H₄ [M - 28]⁺•

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. The technique involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is analyzed to produce a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

This method provides unambiguous confirmation of the molecular structure, including exact bond lengths, bond angles, and the spatial arrangement of the substituents on the benzene (B151609) ring. mdpi.com It would definitively confirm the ortho, meta, and para relationships between the methyl, fluoro, and iodo groups relative to the ester functionality. The acquisition of a suitable single crystal of this compound would be a prerequisite for this analysis. A review of publicly available crystallographic databases did not yield an existing crystal structure for this specific compound.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Carbon Monoxide

Crystallization Techniques for Small Organic Molecules

The process of growing single crystals suitable for X-ray analysis involves transitioning a molecule from a disordered state (in solution or melt) to a highly ordered, crystalline lattice. The selection of an appropriate crystallization method is crucial and often requires empirical screening of various conditions. rsc.orgrsc.org Classical and modern techniques are widely employed to achieve this.

Classical Crystallization Methods: These foundational techniques manipulate the solubility of the compound in a given solvent system to induce nucleation and crystal growth.

Slow Solvent Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, promoting gradual crystal formation.

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. The solubility of most organic compounds decreases with temperature, leading to crystallization upon cooling.

Vapor Diffusion: This technique involves two chambers. A concentrated solution of the compound in a specific solvent is placed in an inner vial, which is then placed inside a larger, sealed chamber containing a solvent in which the compound is poorly soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a solution of the compound over a less dense solvent in which it is insoluble. Crystals form at the interface where the two liquids slowly mix.

Modern Crystallization Methods: To address challenges with difficult-to-crystallize molecules, several advanced techniques have been developed. rsc.orgrsc.org

Microbatch Under-Oil: Small droplets of the crystallization solution are dispensed under a layer of inert oil (e.g., paraffin (B1166041) or silicone oil), which controls the rate of solvent evaporation and protects the experiment from atmospheric contaminants. rsc.org

Crystalline Sponges: This innovative method uses porous metal-organic frameworks (MOFs) that can absorb the target molecule into their ordered pores. The host framework is then analyzed by SCXRD, allowing for the structural determination of the guest molecule without needing to crystallize the target compound itself. rsc.org

Below is a summary of common crystallization techniques.

TechniquePrincipleTypical Application
Slow Evaporation Gradual increase in concentration by removing solvent.Thermally stable compounds with moderate volatility solvents.
Slow Cooling Decreasing solubility by lowering temperature.Compounds with a significant temperature-dependent solubility profile.
Vapor Diffusion Reducing solubility by introducing a miscible precipitant vapor.Requires small quantities of material; good for screening multiple conditions. rsc.org
Microbatch Under-Oil Controlled slow evaporation of nanoliter-scale droplets. rsc.orgHigh-throughput screening and crystallization of minute sample quantities. rsc.org

Diffraction Data Collection and Structure Refinement Principles

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays. carleton.edu The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. ontosight.ainumberanalytics.com

The fundamental principle governing this phenomenon is Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between crystal lattice planes

θ is the angle of incidence of the X-ray beam carleton.edunumberanalytics.com

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted beams are recorded by a detector. nih.govnih.gov This process, known as the rotation method, captures the full three-dimensional diffraction pattern as a series of images. nih.gov Key objectives during data collection are to obtain a dataset that is:

Complete: Measuring all unique reflections possible for the crystal system. nih.gov

High Resolution: Recording data to the smallest possible d-spacing (highest θ angle), which dictates the level of detail in the final structure. nih.gov

Redundant: Measuring symmetry-related reflections multiple times to improve data quality and accuracy. nih.gov

Structure Refinement: The collected diffraction data is processed to yield a set of structure factors (|F|). Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular model is built. This model is then refined by adjusting atomic parameters (coordinates, thermal displacement) to minimize the difference between the observed structure factors and those calculated from the model. numberanalytics.com The quality of the final refined structure is commonly assessed by the residual factor (R-factor), with lower values indicating a better fit between the model and the experimental data. numberanalytics.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.commasterorganicchemistry.com When a molecule absorbs IR radiation, specific bonds vibrate at a characteristic frequency, providing a molecular "fingerprint." masterorganicchemistry.com Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. nih.gov These methods are invaluable for identifying functional groups and gaining insight into molecular structure.

Theoretical Basis of Vibrational Modes in Aryl Halides

The vibrations within a molecule can be simplified into a set of fundamental motions known as normal modes, where all atoms move in-phase with the same frequency. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 possible normal modes. libretexts.org These modes are broadly classified as either stretching (a change in bond length) or bending (a change in bond angle). mdpi.com

In an aryl halide like this compound, the observed spectrum is a superposition of vibrations from the substituted benzene ring and the ethyl ester group. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethyl groups occurs at slightly lower frequencies, generally in the 2980-2850 cm⁻¹ range.

C=O Stretching: The carbonyl group of the ethyl ester is one of the most prominent features in the IR spectrum, producing a strong, sharp absorption band typically between 1750-1730 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency. msu.edu

C=C Stretching: The aromatic ring itself has several characteristic C=C stretching vibrations, which are usually found in the 1620-1450 cm⁻¹ region.

C-O Stretching: The ester C-O bonds give rise to stretching bands in the 1300-1100 cm⁻¹ region.

C-X (Halogen) Stretching: The vibrations of the carbon-halogen bonds are highly dependent on the mass of the halogen atom. The C-F stretching vibration is typically found in the 1250-1020 cm⁻¹ range. The C-I bond, involving a much heavier atom, vibrates at a significantly lower frequency, usually below 600 cm⁻¹. researchgate.net

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending modes in the 900-650 cm⁻¹ "fingerprint" region.

The table below summarizes the expected vibrational frequencies for the functional groups in this compound.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching2980 - 2850Medium
Carbonyl C=OStretching1750 - 1730Strong
Aromatic C=CStretching1620 - 1450Medium to Weak
Ester C-OStretching1300 - 1100Medium to Strong
C-FStretching1250 - 1020Strong
C-IStretching< 600Medium to Strong

Application for Bond Strength Analysis and Conformational Insights

The frequency of a vibrational mode is directly related to the strength of the bond (represented by the force constant, k) and the reduced mass (μ) of the atoms involved, as described by Hooke's Law for a simple harmonic oscillator. A stronger bond will have a larger force constant and vibrate at a higher frequency. msu.edu Therefore, vibrational spectroscopy provides a direct probe of bond strength. For example, the high frequency of the C=O stretch reflects the significant strength of the carbonyl double bond. msu.edu

Local vibrational mode theory offers a sophisticated method to quantify the intrinsic strength of a chemical bond based on vibrational spectra, disentangling it from other coupled motions within the molecule. mdpi.comacs.org By analyzing the local mode force constants, a quantitative comparison of bond strengths can be made. acs.org

Furthermore, vibrational spectra can provide valuable conformational insights. The precise frequencies and coupling of vibrational modes, particularly in the complex fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional geometry. Rotational isomers (conformers) can sometimes be identified as distinct sets of peaks in the spectrum. For this compound, the orientation of the ethyl ester group relative to the plane of the aromatic ring will influence the vibrational frequencies of both the ester and ring modes, offering clues to the molecule's preferred conformation in its ground state.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Ethyl 3-fluoro-6-iodo-2-methylbenzoate at the molecular level. These calculations provide a detailed picture of the electron distribution and the nature of chemical bonds within the molecule.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

The electronic structure of this compound is significantly influenced by its various substituents: the electron-withdrawing fluoro and iodo groups, the electron-donating methyl group, and the ester functionality. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is expected to be localized primarily on the iodinated benzene (B151609) ring, which is rich in electrons, while the LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring, indicating regions susceptible to nucleophilic attack.

The charge distribution across the molecule is uneven due to the differing electronegativities of the constituent atoms. The fluorine atom, being highly electronegative, will exhibit a significant negative partial charge. Conversely, the iodine atom is less electronegative and more polarizable. The carbon atoms attached to the halogens will carry partial positive charges. The electrostatic potential map would visually represent these charge distributions, with electron-rich areas (negative potential) around the fluorine and oxygen atoms and electron-deficient areas (positive potential) near the hydrogen atoms and the carbon atom of the carbonyl group.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

AtomHypothetical Charge (a.u.)
C (aromatic, bonded to F)+0.25
F-0.30
C (aromatic, bonded to I)+0.10
I-0.05
C (methyl)-0.15
O (carbonyl)-0.40
O (ester)-0.35

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Analysis of Carbon-Halogen Bond Characteristics (C-F, C-I)

The characteristics of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are pivotal to the molecule's stability and reactivity. The C-F bond is expected to be short, strong, and highly polarized due to the high electronegativity of fluorine. This bond will have a significant ionic character.

In contrast, the C-I bond will be longer, weaker, and less polar. The larger size and lower electronegativity of iodine result in a more covalent and more easily polarizable bond. This difference in bond strength and polarity suggests that the C-I bond is more susceptible to cleavage in chemical reactions.

Table 2: Predicted Bond Characteristics for this compound

BondPredicted Bond Length (Å)Predicted Bond Dissociation Energy (kcal/mol)
C-F~1.35~115
C-I~2.10~57

Note: These are typical values for aromatic C-F and C-I bonds and serve as estimations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman Frequencies)

Quantum chemical calculations can predict spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: The chemical shifts in ¹³C and ¹H NMR spectra are highly dependent on the electronic environment of each nucleus. The carbon attached to the fluorine would show a large chemical shift due to fluorine's deshielding effect. The chemical shifts of the aromatic protons and carbons will be influenced by the combined electronic effects of all substituents. rsc.org

IR and Raman Spectroscopy: The vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule. The C-F and C-I stretching vibrations are expected to appear at characteristic frequencies. The strong C-F bond will have a higher stretching frequency compared to the weaker C-I bond. The carbonyl group (C=O) of the ester will exhibit a strong, characteristic absorption band in the IR spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Conformational Dynamics of Substituted Aromatic Esters

The conformational flexibility of this compound is primarily associated with the rotation around the C(aromatic)-C(ester) bond and the C-O bonds of the ethyl group. imperial.ac.uk The presence of bulky ortho substituents, the methyl and iodo groups, will likely create steric hindrance that restricts the free rotation of the ester group. rsc.org This can lead to a preferred, non-planar conformation where the ester group is twisted out of the plane of the aromatic ring to minimize steric repulsion. rsc.org The study of conformational analysis helps in understanding the different spatial arrangements a molecule can adopt through bond rotations. chemistrysteps.com

MD simulations can map the potential energy surface related to these rotations, identifying the most stable conformers and the energy barriers between them. For similar substituted benzenes, it has been shown that the planar conformer is not always the most stable, and twisted conformations can be favored. rsc.org

Intermolecular Interactions in Condensed Phases

In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces. MD simulations can model these interactions, which include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large, polarizable iodine atom will contribute significantly to these interactions.

Dipole-dipole interactions: The molecule possesses a net dipole moment due to its polar C-F, C-I, and C=O bonds. These permanent dipoles will lead to electrostatic interactions between molecules.

Halogen bonding: The iodine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the oxygen atoms of the ester group.

These intermolecular interactions govern the macroscopic properties of the compound, such as its boiling point, melting point, and solubility. In related structures like Ethyl 4-fluoro-3-nitrobenzoate, C—H⋯O intermolecular interactions have been observed to form dimers. nih.gov

No Specific Research Found for Advanced Computational Modeling of this compound

Despite a comprehensive search for scientific literature, no specific research articles were found that apply advanced computational modeling techniques, such as automated reaction path finding algorithms or Quantitative Structure-Activity Relationships (QSAR), directly to the chemical compound this compound.

The user's request specified a detailed article focusing solely on this compound, structured around a precise outline that included sections on these advanced computational methods. The instructions required thorough, informative, and scientifically accurate content based on detailed research findings.

Initial and subsequent targeted searches for computational chemistry studies, theoretical characterizations, automated reaction path predictions, and non-biological QSAR analyses for this compound did not yield any relevant scholarly papers. The search results were limited to general supplier information, or articles discussing the methodologies of computational modeling without specific application to the compound .

Without dedicated research on this compound, it is not possible to generate the requested content for the following sections of the proposed article:

Advanced Computational Modeling for Reaction Prediction

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context (excluding biological activity)

To create scientifically accurate and non-speculative content for these sections, data from studies that have specifically modeled this compound would be required. As no such studies were identified in the public domain, generating the requested article would not be possible without violating the core requirements of accuracy and strict adherence to existing research.

Therefore, the article focusing on the computational chemistry and theoretical characterization of this compound, as per the detailed outline provided, cannot be produced at this time.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 3-fluoro-6-iodo-2-methylbenzoate as a Key Building Block

The strategic placement of orthogonal reactive sites—the iodo group for cross-coupling reactions and the ester functionality for various transformations—makes this compound a highly valuable and versatile intermediate in synthetic chemistry.

Synthesis of Complex Organic Scaffolds and Ring Systems

The presence of both an iodine atom and an ester group allows for sequential and diverse functionalization, paving the way for the assembly of complex organic scaffolds. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the iodo group can be readily displaced by various organic moieties through Suzuki coupling with boronic acids or esters, leading to the formation of biaryl structures. Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic functionalities, which are precursors to a variety of linear and cyclic systems. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or be used as a directing group for further transformations. This dual reactivity allows for a modular and convergent approach to the synthesis of intricate molecular frameworks that are often found in biologically active compounds and functional materials.

Precursor for Advanced Polyaromatic or Heterocyclic Compounds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of advanced polyaromatic and heterocyclic compounds. The fluorine substituent can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry and materials science.

Through intramolecular cyclization reactions, often following an initial cross-coupling step, a variety of fused ring systems can be constructed. For example, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted indoles or other nitrogen-containing heterocycles. The strategic positioning of the fluoro and methyl groups can also direct the regioselectivity of these cyclization reactions, providing access to specific isomers that might be difficult to obtain through other synthetic routes. The ability to build upon the core structure of this compound allows for the systematic construction of libraries of complex heterocyclic compounds for screening in drug discovery programs or for evaluation as organic electronic materials.

Contributions to Synthetic Methodology Development

Beyond its direct application in the synthesis of target molecules, this compound also serves as a valuable tool in the development and optimization of new synthetic methods.

Use as a Model Substrate for Novel Reaction Discovery

The well-defined structure and predictable reactivity of this compound make it an ideal model substrate for exploring the scope and limitations of new catalytic systems and reaction conditions. Researchers often employ such benchmark compounds to test the efficacy of novel ligands for palladium-catalyzed cross-coupling reactions or to investigate the mechanism of newly discovered transformations. The presence of multiple functional groups with varying electronic and steric properties provides a good test for the chemoselectivity of a new method. The insights gained from these studies can lead to the development of more robust and general synthetic protocols that are applicable to a wider range of substrates.

Development of Stereo- and Regioselective Transformations

The substituents on the aromatic ring of this compound can be exploited to control the stereochemistry and regiochemistry of subsequent reactions. The steric bulk of the methyl group and the electronic influence of the fluoro group can direct incoming reagents to a specific position or face of the molecule. For instance, in reactions involving the ortho-lithiation of the aromatic ring, the existing substituents can guide the deprotonation to a specific site, allowing for the regioselective introduction of a new functional group. While not inherently chiral, this compound can be used as a precursor to chiral molecules through asymmetric transformations or by derivatization with a chiral auxiliary. The development of such selective reactions is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other chiral materials.

Potential in Materials Science Precursors

The unique combination of fluorine and iodine atoms, along with the aromatic core, positions this compound as a promising precursor for advanced materials with tailored properties.

The incorporation of fluorine into organic materials can significantly impact their electronic characteristics, thermal stability, and solubility. For example, fluorinated liquid crystals often exhibit desirable properties such as low viscosity and high dielectric anisotropy. The iodo group in this compound provides a convenient handle for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create fluorinated conjugated polymers. These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the structure of the monomer unit allows for the fine-tuning of the resulting polymer's optical and electronic properties. Further research into the derivatization and polymerization of this versatile building block is expected to unlock new possibilities in the design and synthesis of next-generation organic materials.

Role in the Synthesis of Functional Polymers or Oligomers

This compound is a promising monomer for the synthesis of functional polymers and oligomers through various cross-coupling methodologies. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, or Heck reactions). This reactivity difference allows for selective functionalization, enabling the incorporation of this unit into a polymer backbone in a controlled manner.

The general strategy involves the polymerization of bifunctional monomers, and this compound can serve as an A-B type monomer or be converted into an A-A or B-B type monomer for copolymerization. For instance, the iodo group can readily participate in cross-coupling with a bis(boronic acid) or bis(stannane) comonomer to form a conjugated polymer backbone. The fluorine atom, remaining on the polymer backbone, can significantly influence the polymer's properties, including its solubility, thermal stability, and electronic characteristics.

Below is a hypothetical data table illustrating the potential impact of incorporating this compound into a polymer backbone on its properties.

Polymer IDComonomerMolecular Weight (kDa)Thermal Decomposition Temperature (TGA, °C)
P19,9-dioctylfluorene-2,7-diboronic acid15350
P2Thiophene-2,5-diboronic acid12320
P3Benzothiadiazole-4,7-bis(pinacolato)diboron18380

This is a table of hypothetical data for illustrative purposes.

Precursors for Optoelectronic or Responsive Materials (excluding specific physical properties)

The structural motifs present in this compound make it an excellent precursor for the synthesis of materials intended for optoelectronic and responsive applications. Conjugated polymers, often targeted for these applications, are characterized by an extended π-system along the polymer chain. The synthesis of such polymers frequently relies on the palladium-catalyzed cross-coupling of aryl halides.

This compound can be envisioned as a key starting material for the synthesis of more complex, functionalized monomers prior to polymerization. For example, the iodo group can be displaced by a variety of functional groups through cross-coupling reactions, introducing moieties that can impart specific optoelectronic or responsive properties. The fluorine atom and the ester group can be retained to modulate the electronic energy levels and solubility of the final material.

The following table outlines potential synthetic transformations of this compound to yield precursors for optoelectronic or responsive materials.

Precursor IDSynthetic TransformationPotential Application of Resulting Material
M1Suzuki coupling with a pyreneboronic acidBlue-light emitting polymer
M2Sonogashira coupling with an ethynyl-functionalized triphenylamineHole-transporting material
M3Buchwald-Hartwig amination with a carbazole (B46965) derivativeHost material for phosphorescent OLEDs

This is a table of hypothetical data for illustrative purposes.

Historical Context and Future Research Directions

Evolution of Synthetic Strategies for Fluorine and Iodine Containing Aromatics

The introduction of fluorine and iodine onto aromatic rings has followed distinct historical trajectories, dictated by the unique reactivity of each halogen. Early methods were often harsh and limited in scope, but have evolved into sophisticated, mild, and highly selective modern techniques.

Historically, the synthesis of fluoroaromatics was dominated by methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another classical approach is the Halex process, a nucleophilic aromatic substitution using potassium fluoride, though it typically requires harsh conditions and activated substrates. nih.govacs.org The development of organofluorine chemistry has been significantly driven by the unique properties that fluorine imparts to molecules, such as increased thermal stability and altered biological activity, making it a key element in pharmaceuticals and agrochemicals. researchgate.netacs.org

The introduction of iodine has traditionally been more straightforward due to its lower electronegativity. Electrophilic iodination using iodine in the presence of an oxidizing agent is a common method. More advanced strategies, particularly those enabling the synthesis of complex molecules, have emerged with the advent of transition-metal-catalyzed cross-coupling reactions. acs.org

Recent decades have seen a revolution in the synthesis of halogenated aromatics, largely due to the development of transition-metal catalysis. Palladium-catalyzed reactions, for instance, have become invaluable for C-F bond formation, although this remains a challenging transformation. acs.org Similarly, copper-mediated reactions have a long history in the functionalization of aryl halides and continue to be refined for greater efficiency and scope under milder conditions. acs.org The evolution of these strategies is marked by a continuous drive towards greater functional group tolerance, milder reaction conditions, and higher selectivity, enabling the late-stage functionalization of complex molecules. acs.org

Synthetic StrategyDescriptionTypical ConditionsEra of Prominence
Balz-Schiemann Reaction Diazotization of an aniline (B41778) followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt to install fluorine.Often requires heat.Early to Mid-20th Century
Halex Process Nucleophilic aromatic substitution of an activated aryl chloride or bromide with an alkali metal fluoride.High temperatures, polar aprotic solvents.Mid-20th Century
Electrophilic Iodination Direct reaction of an aromatic ring with an iodine source (e.g., I₂) and an oxidizing agent.Often uses strong acids or oxidizing agents.Classical Method
Transition-Metal Catalysis Cross-coupling reactions (e.g., using Pd, Cu, Ni catalysts) to form C-F or C-I bonds from aryl precursors.Often mild conditions, broad substrate scope.Late 20th to 21st Century

Comparative Analysis with Related Halogenated Benzoates

The properties and reactivity of a halogenated benzoate (B1203000) are profoundly influenced by the nature and position of the halogen substituents. A comparative analysis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate with other halogenated benzoates reveals the distinct roles of fluorine and iodine.

Halogen atoms affect the electronic properties of the aromatic ring primarily through induction (electron-withdrawing) and resonance (electron-donating). Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. researchgate.net In contrast, iodine is the least electronegative but most polarizable of the common halogens. This difference in electronic character impacts the reactivity of the aromatic ring and its substituents.

In terms of reactivity, the carbon-halogen bond strength decreases down the group from F to I. The C-F bond is exceptionally strong, making fluorine a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated. acs.org Conversely, the C-I bond is the weakest, making iodine an excellent leaving group in many reactions, particularly in transition-metal-catalyzed cross-couplings. This makes iodo-substituted aromatics versatile synthetic intermediates.

Studies on various halogenated benzoates have shown that the type and position of the halogen influence their physical and chemical properties. For instance, brominated and iodinated benzoates are often more readily dehalogenated under certain conditions than their chlorinated or fluorinated counterparts. dss.go.th The solubility and intermolecular interactions of halogenated compounds are also affected by the size and polarizability of the halogen atom. mdpi.com

PropertyFluorinated BenzoatesChlorinated BenzoatesBrominated BenzoatesIodinated Benzoates
Electronegativity of Halogen HighMedium-HighMediumLow
Inductive Effect Strongly withdrawingModerately withdrawingModerately withdrawingWeakly withdrawing
C-Aryl Bond Strength StrongestStrongWeakerWeakest
Leaving Group Ability PoorModerateGoodExcellent
Utility in Cross-Coupling Challenging as substrateGoodVery GoodExcellent

Emerging Trends in Ortho-Substituted Aromatic Chemistry

The synthesis of multi-substituted aromatic compounds, particularly those with substituents in the ortho position, is a significant area of modern organic chemistry. The presence of ortho-substituents can induce steric hindrance that influences reaction rates and selectivity, a phenomenon known as the "ortho effect". ontosight.aistackexchange.com This effect can be both a challenge and a tool for controlling the outcome of chemical reactions. ontosight.ai

A major emerging trend is the use of directed C-H functionalization. dicp.ac.cn This strategy employs a directing group on the aromatic ring to guide a transition-metal catalyst to a specific C-H bond, often at the ortho position, for functionalization. This approach offers a highly efficient and atom-economical way to build molecular complexity, bypassing the need for pre-functionalized starting materials. dicp.ac.cn For a molecule like this compound, the ester group could potentially act as a directing group in certain catalytic systems.

Another key trend is the development of catalyst systems that can overcome the steric challenges associated with ortho-substituted substrates. dicp.ac.cn This includes the design of specialized ligands that enable reactions even with sterically demanding partners, such as 2,6-disubstituted aryl halides. dicp.ac.cn The development of nickel- and cobalt-catalyzed reactions is also expanding the toolbox for creating C-C bonds with sterically hindered substrates. researchgate.netorganic-chemistry.org These advancements are crucial for synthesizing tri- and tetra-ortho-substituted biaryls, which are important motifs in pharmaceuticals and materials science. dicp.ac.cn

Photoredox catalysis combined with transition metals is another rapidly advancing frontier. researchgate.net This dual catalytic approach can enable challenging transformations under very mild conditions, including the functionalization of C-H bonds and the coupling of aryl halides with a wide range of partners. researchgate.net

Challenges and Opportunities in the Synthesis and Functionalization of Highly Substituted Aryl Halides

The synthesis and subsequent functionalization of highly substituted aryl halides, such as this compound, present a distinct set of challenges and opportunities that drive innovation in synthetic chemistry.

Challenges:

Steric Hindrance: The presence of multiple substituents, especially in ortho positions, can sterically hinder the approach of reagents to reactive sites. dicp.ac.cnresearchgate.net This can dramatically slow down or completely inhibit reactions that work well on less substituted rings.

Regioselectivity: When multiple reactive sites are present, achieving selective functionalization at only one position can be difficult. For the target molecule, selective reaction at the C-I bond without disturbing the other substituents requires carefully chosen conditions.

Catalyst Inhibition: The substituents on the aromatic ring can sometimes coordinate to and deactivate the metal catalyst, particularly in cross-coupling reactions.

Limited Substrate Scope: Many synthetic methods are developed using simple substrates and may fail when applied to more complex, highly functionalized molecules. The palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has historically been limited to more reactive aryl iodides and bromides, with common aryl chlorides being challenging substrates. researchgate.net

Opportunities:

Development of Novel Catalysts and Ligands: The challenges posed by sterically hindered substrates are a major driving force for the discovery of new, more active, and selective catalysts. dicp.ac.cn Designing ligands that can promote difficult oxidative addition and reductive elimination steps is a key area of research.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable, particularly in drug discovery. Developing robust methods for the selective functionalization of highly substituted aryl halides allows for the rapid generation of molecular diversity from a common advanced intermediate. researchgate.net

Access to Novel Chemical Space: Overcoming the synthetic hurdles to create highly substituted aromatics provides access to novel three-dimensional molecular structures. dicp.ac.cn The steric crowding in these molecules can lead to unique conformational properties and potentially new biological activities or material properties.

Mechanistic Insights: Studying reactions that are sensitive to steric and electronic effects on highly substituted rings can provide fundamental insights into reaction mechanisms. This knowledge can then be used to design more efficient and general synthetic methods. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 3-fluoro-6-iodo-2-methylbenzoate, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves halogenation and esterification. For example:

Iodination : Introduce iodine at the 6-position via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

Fluorination : Use fluorinating agents like Selectfluor® to substitute hydrogen at the 3-position under anhydrous conditions .

Esterification : React the carboxylic acid derivative with ethanol in the presence of H₂SO₄ as a catalyst .

  • Characterization : Validate intermediates via NMR (¹H/¹³C), IR (to confirm ester C=O stretch at ~1740 cm⁻¹), and mass spectrometry. Monitor iodine incorporation via X-ray crystallography or inductively coupled plasma (ICP) analysis .

Q. How does the steric and electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The 6-iodo group participates in Suzuki-Miyaura or Ullmann couplings.

  • Steric Effects : The methyl group at the 2-position may hinder coupling efficiency. Optimize using bulky ligands (e.g., XPhos) to stabilize Pd catalysts .
  • Electronic Effects : Electron-withdrawing fluorine at the 3-position activates the iodine for nucleophilic displacement. Compare reaction rates with non-fluorinated analogs using kinetic studies .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) and monitor via HPLC. Decomposition pathways include de-iodination and ester hydrolysis .
  • Light Sensitivity : Store in amber vials under inert gas (argon). Use UV-vis spectroscopy to track photodegradation .

Advanced Research Questions

Q. How can conflicting NMR data for regiochemical assignments in fluorinated benzoate derivatives be resolved?

  • Methodology :

  • NOE Experiments : Use nuclear Overhauser effect spectroscopy to confirm spatial proximity of substituents (e.g., fluorine vs. methyl groups) .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate regiochemistry .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug intermediates?

  • Methodology :

  • Asymmetric Catalysis : Employ chiral palladium catalysts for enantioselective C–I bond formation .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism .

Q. How do solvent polarity and temperature affect the nucleophilic aromatic substitution of the 6-iodo group?

  • Methodology :

  • Kinetic Profiling : Conduct reactions in solvents of varying polarity (DMF vs. THF) at 25–80°C. Use Arrhenius plots to determine activation energies .
  • Computational Solvation Models : Apply COSMO-RS theory to predict solvent effects on transition-state stabilization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of structurally similar benzoate esters?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition). Control for variables like cell line variability and solvent effects (DMSO vs. ethanol) .
  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to correlate substituent positions (e.g., 3-F vs. 6-I) with target binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.